benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate
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Overview
Description
Benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate: is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.34 g/mol . It is characterized by a benzyl group attached to a carbamate moiety, which is further linked to a cycloheptyl ring bearing a hydroxyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate typically involves the reaction of benzyl chloroformate with (1S,2S)-2-hydroxycycloheptylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Formation of benzyl N-[(1S,2S)-2-oxocycloheptyl]carbamate.
Reduction: Formation of benzyl N-[(1S,2S)-2-aminocycloheptyl]carbamate.
Substitution: Formation of substituted benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamates.
Scientific Research Applications
Benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Mechanism of Action
The mechanism of action of benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects at the molecular level .
Comparison with Similar Compounds
Benzyl N-[(1S,2S)-2-hydroxycyclohexyl]carbamate: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
Benzyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate: Similar structure but with a cyclopentyl ring instead of a cycloheptyl ring.
Uniqueness: Benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-14-10-6-2-5-9-13(14)16-15(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14,17H,2,5-6,9-11H2,(H,16,18)/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGAYIMPQQNONB-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](CC1)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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